

Application Notes and Protocols for TR100: An Anti-Tropomyosin Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TR100

Cat. No.: B1683214

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Introduction

TR100 is a specific, cell-permeable anti-tropomyosin agent that shows promise as a novel anti-cancer compound. It functions by selectively disrupting actin filaments that contain the tropomyosin isoform Tpm3.1, which is often enriched in tumor cells. This targeted disruption of the actin cytoskeleton can induce apoptosis (programmed cell death) in cancer cells, making **TR100** a valuable tool for oncology research and drug development. These application notes provide detailed protocols for the preparation of a **TR100** stock solution and its subsequent use in common cell-based assays to evaluate its biological activity.

Physicochemical and Biological Properties of TR100

All quantitative data for **TR100** (CAS 1128165-86-5) are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|----------------------|--|-----------|
| CAS Number | 1128165-86-5 | [1] |
| Molecular Formula | C ₂₆ H ₃₈ N ₄ O | [1] |
| Molecular Weight | 422.61 g/mol | [1] |
| Biological Target | Tropomyosin (selectively disrupts Tm5NM1/2 containing actin filaments) | [1] |
| Solubility (25°C) | ≥ 5 mg/mL in DMSO | [1][2] |
| Appearance | Solid (Powder/Crystalline) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM TR100 Stock Solution

This protocol details the preparation of a 10 mM stock solution of **TR100** in 100% dimethyl sulfoxide (DMSO). High-purity, anhydrous DMSO is critical to ensure maximum solubility and stability.[3]

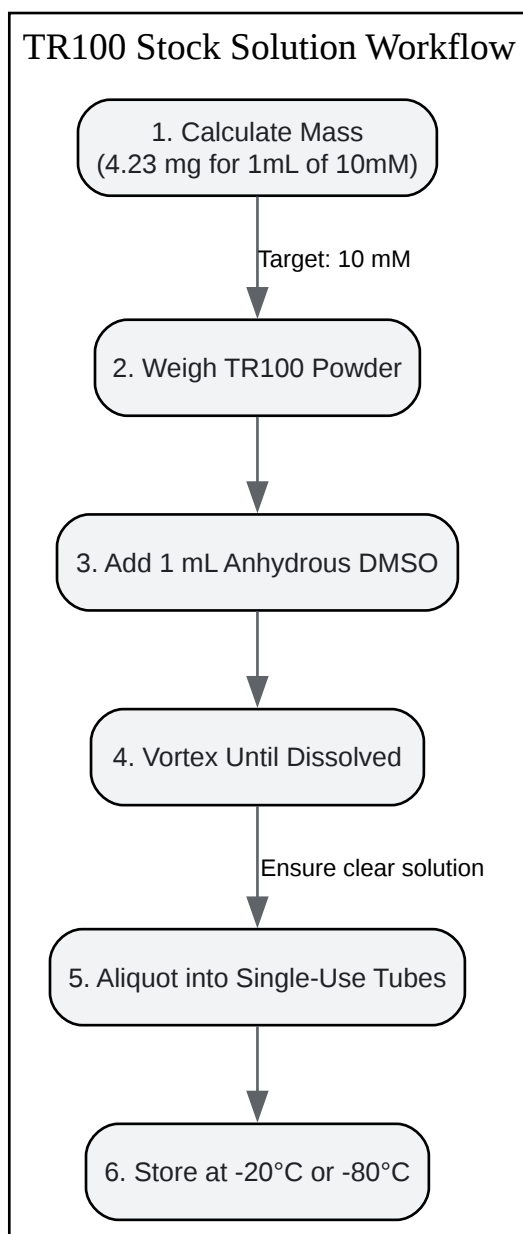
Materials:

- **TR100** powder (MW: 422.61 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
- Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
- Calibrated micropipettes and sterile, nuclease-free tips

- Analytical balance (readable to at least 0.1 mg)
- Vortex mixer

Procedure:

- Calculation: To prepare a 10 mM stock solution, calculate the mass of **TR100** required.
 - $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - For 1 mL of a 10 mM solution:
 - $\text{Mass} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 422.61 \text{ g/mol} = 4.226 \text{ mg}$
- Weighing: Carefully weigh out 4.23 mg of **TR100** powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
- Dissolution:
 - Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the **TR100** powder.
 - Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
[3] Visually inspect the solution against a light source to ensure no particulates are visible.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure tubes are tightly sealed and protected from light.



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Workflow for preparing a 10 mM **TR100** stock solution.

Protocol 2: Cell Viability MTS Assay

This protocol describes how to assess the cytotoxic effects of **TR100** on a cancer cell line (e.g., neuroblastoma) using a standard MTS assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

- Cancer cell line (e.g., SH-SY5Y, CHLA-20)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well flat-bottom plates
- 10 mM **TR100** stock solution in DMSO
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Multi-channel pipette
- Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

- Cell Seeding:
 - Harvest and count cells, ensuring >90% viability.
 - Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
 - Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
- Compound Dilution and Treatment:
 - Prepare serial dilutions of **TR100** from the 10 mM stock solution in complete culture medium. For example, to achieve a final concentration of 4 µM, dilute the stock 1:2500.
 - Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control using medium with the same final DMSO concentration as the highest **TR100** dose.
 - Remove the old medium from the cells and add 100 µL of the medium containing the desired **TR100** concentrations (or vehicle control) to the appropriate wells. Include wells

with medium only for background measurement.

- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
- MTS Assay:
 - Add 20 µL of MTS reagent to each well.[\[4\]](#)
 - Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[\[4\]](#)
 - Measure the absorbance at 490 nm using a microplate reader.[\[4\]](#)
- Data Analysis:
 - Subtract the average absorbance of the medium-only wells (background) from all other readings.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

Protocol 3: Visualization of Actin Cytoskeleton Disruption

This protocol uses fluorescently-labeled phalloidin to stain F-actin, allowing for the visualization of cytoskeletal disruption in cells treated with **TR100** via fluorescence microscopy.

Materials:

- Cells grown on sterile glass coverslips in a 24-well plate
- **TR100** treatment medium and vehicle control medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (Fixation solution)
- 0.1% Triton X-100 in PBS (Permeabilization solution)

- Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
- DAPI (for nuclear counterstaining)
- Mounting medium
- Fluorescence microscope

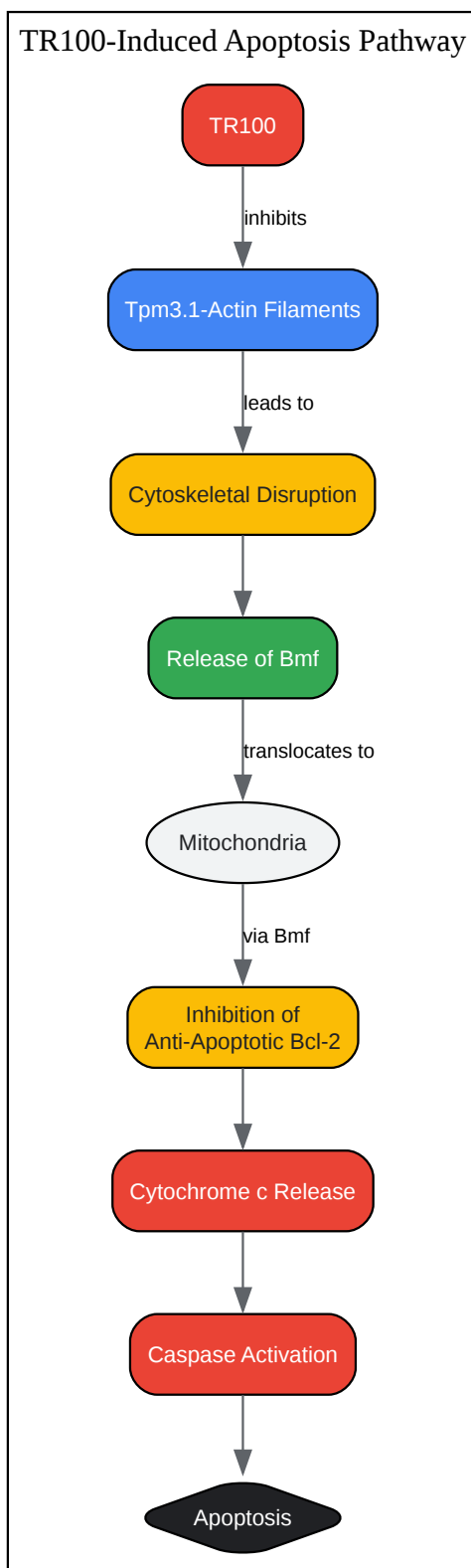
Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and treat with **TR100** (e.g., 4-8 μ M) and a vehicle control for a specified time (e.g., 24 hours).
- Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Permeabilization:
 - Wash the cells three times with PBS.
 - Permeabilize by incubating with 0.1% Triton X-100 for 5 minutes.[\[5\]](#)
- Staining:
 - Wash the cells three times with PBS.
 - Dilute the fluorescent phalloidin stock solution (e.g., 1:500) in PBS containing 1% BSA.
 - Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the coverslips three times with PBS.
 - Incubate with DAPI solution for 5 minutes to stain the nuclei.

- Wash a final three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets. Compare the structure of the actin cytoskeleton in **TR100**-treated cells to the vehicle control.

Hypothetical Signaling Pathway

TR100 disrupts the stability of actin filaments. This disruption can trigger a cascade of events leading to apoptosis. A key mechanism involves the release of pro-apoptotic proteins that are normally sequestered by the cytoskeleton. For example, the Bcl-2 family member Bmf is held inactive by binding to myosin V motors on actin filaments. Cytoskeletal stress leads to the release of Bmf, allowing it to translocate to the mitochondria and inhibit anti-apoptotic Bcl-2 proteins, ultimately triggering the mitochondrial pathway of apoptosis.[6][7]



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Hypothetical pathway of **TR100**-induced apoptosis.

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References

- 1. researchgate.net [researchgate.net]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TR100: An Anti-Tropomyosin Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683214#preparing-tr100-stock-solution-for-experiments]

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